3-Butyl-5-chloro-1,2,4-thiadiazole

Description

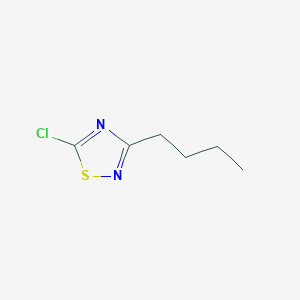

3-Butyl-5-chloro-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a butyl group at position 3 and a chlorine atom at position 5. The thiadiazole ring, characterized by two nitrogen atoms and one sulfur atom, confers unique electronic and steric properties.

Properties

IUPAC Name |

3-butyl-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDBEEIQXDGHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NSC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-chloro-1,2,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazide derivatives with chlorinating agents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is carried out under controlled conditions to ensure the formation of the desired thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the thiadiazole ring.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur and nitrogen atoms .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Butyl-5-chloro-1,2,4-thiadiazole is utilized as a precursor in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

The compound's structure differentiates it from other thiadiazoles, such as 3-butyl-1,2,4-thiadiazole and 5-chloro-1,2,4-thiadiazole. The presence of both the butyl group and the chlorine atom enhances its reactivity and biological activity compared to these derivatives.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. This compound has shown effectiveness against various pathogens by interacting with microbial enzymes or cellular components.

Anticancer Activity

The compound has been studied for its potential anticancer properties. Thiadiazole derivatives have demonstrated antiproliferative effects against several cancer cell lines. For instance, certain derivatives have shown IC50 values as low as 3 µM against HepG2 liver cancer cells by modulating apoptotic pathways and inhibiting cell cycle regulators like Cyclin D1 and Bcl-2 .

Anti-Tuberculosis Activity

this compound has also been evaluated for its activity against Mycobacterium tuberculosis. Some derivatives have shown significant inhibition against multidrug-resistant strains, indicating potential therapeutic applications for resistant tuberculosis cases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

Industrial Applications

In industry, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for developing new therapeutic agents and agricultural products that require specific biological activities.

Mechanism of Action

The mechanism of action of 3-Butyl-5-chloro-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

*Estimated based on analogous compounds.

Key Comparisons

Electronic and Steric Effects

- Thiadiazole vs.

- Chlorine vs. Sulfonyl/Guanidino: The chlorine atom in this compound provides moderate electron withdrawal, whereas sulfonyl () and guanidino () groups introduce stronger electronic effects, impacting reactivity and target binding.

Lipophilicity and Bioavailability

- The butyl chain in the target compound enhances lipophilicity compared to shorter alkyl or polar substituents (e.g., guanidino in ), favoring membrane penetration.

- In contrast, 3-chloro-5-(4-chlorobenzylsulfonyl)-1,2,4-thiadiazole’s sulfonyl group increases polarity, likely reducing blood-brain barrier permeability but improving solubility.

Future Prospects

Thiadiazole derivatives are recognized as promising leads in drug discovery, particularly for parasitic diseases like leishmaniasis. Further studies should explore its synthesis, toxicity, and activity against microbial or cancer targets.

Biological Activity

3-Butyl-5-chloro-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Compounds

Thiadiazoles are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of the thiadiazole ring enhances the potential for these compounds to interact with various biological targets due to their unique electronic and steric properties.

Anticancer Activity

Research indicates that compounds derived from the thiadiazole scaffold demonstrate significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines. A study highlighted that certain thiadiazole derivatives exhibited antiproliferative effects against HepG2 liver cancer cells with IC50 values as low as 3 µM . The mechanism often involves the modulation of apoptotic pathways and inhibition of cell cycle regulators such as Cyclin D1 and Bcl-2 .

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against a range of pathogens. Its structure allows for interaction with microbial enzymes or cellular components, leading to growth inhibition. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-Tuberculosis Activity

The compound has also been evaluated for anti-tuberculosis activity. Research indicates that thiadiazole derivatives can inhibit Mycobacterium tuberculosis strains effectively. For example, some derivatives have shown significant inhibition against multidrug-resistant strains, suggesting potential use in treating resistant tuberculosis cases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazoles can act as enzyme inhibitors by binding to active sites or altering enzyme conformation.

- Induction of Apoptosis : Many studies report that these compounds induce apoptosis in cancer cells through mitochondrial pathways .

- Disruption of Cellular Processes : The interference with cell cycle progression and apoptosis regulation is a common theme among thiadiazole derivatives .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

Q & A

Q. What are the optimized synthetic routes for 3-Butyl-5-chloro-1,2,4-thiadiazole, and how do reaction conditions influence yield?

The synthesis of this compound derivatives can be achieved via Suzuki-Miyaura cross-coupling reactions ( ). For example, coupling 3-bromo-5-chloro-1,2,4-thiadiazole with arylboronic acids using bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) in dioxane at 80°C yields regioisomeric products. Solvent choice (e.g., toluene/methanol/water) and reflux conditions can lead to unexpected byproducts, such as 5-methoxy derivatives due to nucleophilic substitution ( ). Yield optimization requires precise control of stoichiometry, catalyst loading, and temperature to suppress competing pathways.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for confirming substituent positions and alkyl chain integration (e.g., butyl group in the 3-position) ().

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns ().

- Infrared (IR) Spectroscopy : Identification of functional groups like C-Cl (600–800 cm⁻¹) and C-S (600–700 cm⁻¹) ().

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in studies of analogous thiadiazoles ().

Q. What are the recommended handling and storage protocols for this compound?

- Handling : Use gloves, goggles, and fume hoods to avoid inhalation or skin contact. The compound’s stability is pH-sensitive; avoid prolonged exposure to strong bases, which may cleave the thiadiazole ring ().

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation via hydrolysis or oxidation ().

Advanced Questions

Q. How does frontier molecular orbital (FMO) theory explain unexpected regioselectivity in Suzuki-Miyaura couplings of 3-Bromo-5-chloro-1,2,4-thiadiazole derivatives?

FMO analysis reveals that the 5-chloro position is more reactive than the 3-bromo site due to lower energy LUMO orbitals at the 5-position, facilitating oxidative addition with palladium catalysts ( ). This contradicts traditional halogen reactivity trends (Br > Cl), emphasizing the need for computational modeling (e.g., DFT) to predict regioselectivity in thiadiazole functionalization ( ).

Q. What strategies mitigate byproduct formation during nucleophilic substitution reactions involving this compound?

- Solvent Optimization : Avoid protic solvents like methanol, which promote nucleophilic attack at the 5-chloro position ().

- Temperature Control : Lower reaction temperatures (e.g., 60°C instead of reflux) reduce side reactions, as shown in analogous thiadiazole syntheses ().

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyl groups) to direct substitution to desired positions ().

Q. How can computational chemistry predict the reactivity and stability of this compound under varying pH conditions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and Fukui indices to identify nucleophilic/electrophilic hotspots (). For example, the 5-chloro position shows higher electrophilicity, making it prone to hydrolysis under basic conditions ().

- Molecular Dynamics (MD) Simulations : Model solvation effects and degradation pathways in aqueous/organic media ().

Q. What are the contradictions in regioselectivity data for Suzuki-Miyaura couplings of thiadiazoles, and how can they be resolved experimentally?

While FMO theory predicts coupling at the 5-chloro position ( ), experimental data sometimes show traces of 3-aryl products due to solvent-mediated side reactions ( ). Resolution strategies include:

Q. How does the 1,2,4-thiadiazole core influence the biological activity of 3-Butyl-5-chloro derivatives?

The thiadiazole ring enhances electron-deficient character , improving interactions with biological targets (e.g., enzyme active sites). Analogous compounds exhibit antimicrobial and antitumor activity via inhibition of DNA gyrase or tubulin polymerization ( ). Structure-activity relationship (SAR) studies suggest that the 3-butyl group enhances lipophilicity, aiding membrane permeability ( ).

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., FMO, DFT) to reconcile unexpected regioselectivity or stability issues ().

- Experimental Design : Prioritize reaction monitoring (TLC, GC-MS) and in-situ spectroscopy (IR, Raman) to track intermediate formation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.